Benzene,labeled withcarbon-14
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Overview
Description
Benzene labeled with carbon-14 is a compound where one or more carbon atoms in the benzene ring are replaced with the radioactive isotope carbon-14. Carbon-14 is a naturally occurring radioactive isotope of carbon-12, with a half-life of 5730 years. This isotope emits low-energy beta-particle radiation, making it a valuable tool for tracing and studying the fate of organic molecules in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzene labeled with carbon-14 typically involves the condensation of acetylene labeled with carbon-14. One method involves passing acetylene labeled with carbon-14, diluted with steam, through a tube containing porcelain beads at high temperatures (around 740°C). This process results in the formation of benzene labeled with carbon-14 with a yield of approximately 30% .
Industrial Production Methods: Industrial production of benzene labeled with carbon-14 follows similar synthetic routes but on a larger scale. The process involves the preparation of acetylene labeled with carbon-14 from barium carbonate labeled with carbon-14, followed by its condensation to form benzene labeled with carbon-14 .
Chemical Reactions Analysis
Types of Reactions: Benzene labeled with carbon-14 undergoes various chemical reactions, including:
Substitution Reactions: Benzene labeled with carbon-14 can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation Reactions: Benzene labeled with carbon-14 can be oxidized to form phenol, benzoic acid, and other derivatives.
Reduction Reactions: Benzene labeled with carbon-14 can be reduced to form cyclohexane labeled with carbon-14.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid.
Sulfonation: Concentrated sulfuric acid.
Halogenation: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Oxidation: Potassium permanganate or chromic acid.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon.
Major Products:
Nitration: Nitrobenzene labeled with carbon-14.
Sulfonation: Benzene sulfonic acid labeled with carbon-14.
Halogenation: Chlorobenzene or bromobenzene labeled with carbon-14.
Oxidation: Phenol, benzoic acid labeled with carbon-14.
Reduction: Cyclohexane labeled with carbon-14.
Scientific Research Applications
Benzene labeled with carbon-14 has numerous applications in scientific research:
Chemistry: Used as a tracer to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to track the incorporation and fate of benzene in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Mechanism of Action
The mechanism of action of benzene labeled with carbon-14 involves its incorporation into various molecular pathways, allowing researchers to trace its movement and transformation. The beta-particle radiation emitted by carbon-14 enables the detection and quantification of the labeled benzene in different systems. This property is particularly useful in studying metabolic pathways, environmental fate, and chemical reactions .
Comparison with Similar Compounds
- Toluene labeled with carbon-14
- Phenol labeled with carbon-14
- Aniline labeled with carbon-14
- Naphthalene labeled with carbon-14
Comparison: Benzene labeled with carbon-14 is unique due to its simple aromatic structure, making it a versatile tracer in various studies. Compared to other labeled compounds, benzene labeled with carbon-14 is often preferred for its stability and well-understood chemistry. Toluene, phenol, and aniline labeled with carbon-14 are also used in similar applications but may offer different reactivity and properties based on their functional groups .
Properties
CAS No. |
82049-87-4 |
---|---|
Molecular Formula |
C6H6 |
Molecular Weight |
90.067 g/mol |
IUPAC Name |
(1,2,3,4,5,6-14C6)cyclohexatriene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1+2,2+2,3+2,4+2,5+2,6+2 |
InChI Key |
UHOVQNZJYSORNB-YROCTSJKSA-N |
Isomeric SMILES |
[14CH]1=[14CH][14CH]=[14CH][14CH]=[14CH]1 |
Canonical SMILES |
C1=CC=CC=C1 |
Origin of Product |
United States |
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